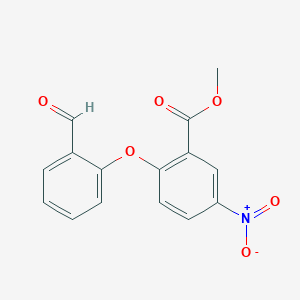

Methyl 2-(2-formylphenoxy)-5-nitrobenzoate

Vue d'ensemble

Description

Methyl 2-(2-formylphenoxy)-5-nitrobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a formyl group, a nitro group, and a benzoate ester moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-formylphenoxy)-5-nitrobenzoate typically involves the esterification of 2-(2-formylphenoxy)-5-nitrobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production and minimizes the formation of by-products.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution

| Reaction | Conditions | Products | Key Observations |

|---|---|---|---|

| Hydrolysis | Aqueous NaOH, reflux | 2-(2-Formylphenoxy)-5-nitrobenzoic acid | Ester cleavage occurs selectively. |

| Aminolysis | NH₃ in ethanol, 80°C | 5-Nitro-2-(2-formylphenoxy)benzamide | Amide formation via nucleophilic attack. |

The ester group’s reactivity allows substitution with nucleophiles like amines or alkoxides, while the nitro group stabilizes intermediates through resonance .

Condensation Reactions

The formyl group on the phenoxy moiety participates in condensation reactions, forming Schiff bases or heterocycles:

These reactions exploit the formyl group’s electrophilicity, often requiring mild bases like K₂CO₃ in polar aprotic solvents .

Reduction Reactions

The nitro and formyl groups are reducible under controlled conditions:

Selective reduction of the nitro group to an amine is critical for synthesizing pharmacologically relevant intermediates .

Cyclization Pathways

The compound serves as a precursor for heterocyclic systems:

These reactions highlight its utility in medicinal chemistry for constructing nitrogen-containing heterocycles .

Synthetic Methods

The compound is synthesized through:

-

Esterification : 5-Nitro-2-methoxybenzoic acid is methylated using methanol and H₂SO₄ .

-

Coupling : The resultant methyl ester reacts with 2-formylphenol under Mitsunobu conditions (DEAD, PPh₃) .

Optimized Conditions :

Mechanistic Insights

-

Electrophilic Substitution : The nitro group directs incoming electrophiles to the meta position via resonance and inductive effects .

-

Nucleophilic Attack : The ester carbonyl is susceptible to nucleophiles like hydroxide or amines, forming acids or amides .

-

Redox Behavior : The nitro group’s reduction follows a stepwise pathway involving nitroso and hydroxylamine intermediates .

Applications De Recherche Scientifique

Medicinal Chemistry

Methyl 2-(2-formylphenoxy)-5-nitrobenzoate serves as an important intermediate in the synthesis of biologically active compounds. Its nitro group is a key feature that can impart significant pharmacological properties.

- Anticancer Activity : Studies have indicated that derivatives of nitrobenzoates exhibit anticancer properties. For instance, compounds with similar nitro groups have been shown to inhibit tumor growth by inducing apoptosis in cancer cells .

- Antimicrobial Properties : The compound's structure allows for modifications that enhance its antimicrobial activity. Research has demonstrated that nitro-substituted benzoates can act against various bacterial strains, making them candidates for developing new antibiotics .

Organic Synthesis

This compound is utilized as a building block in organic synthesis due to its reactive aldehyde and nitro functionalities.

- Synthesis of Complex Molecules : The compound can be employed in the synthesis of more complex organic molecules through reactions such as nucleophilic addition and condensation reactions. For example, it can be transformed into various substituted aromatic compounds, which are valuable in pharmaceuticals and agrochemicals .

- Chiral Synthesis : The presence of a chiral center allows for the production of enantiomerically pure compounds, which are crucial in drug development. The ability to synthesize specific enantiomers can lead to improved efficacy and reduced side effects in therapeutic applications .

Material Science

In addition to its applications in medicinal chemistry and organic synthesis, this compound has potential uses in material science.

- Polymer Chemistry : The compound can be used as a monomer or additive in polymer synthesis, contributing to the development of new materials with enhanced properties such as thermal stability and mechanical strength. Its functional groups allow for cross-linking reactions that improve the durability of polymers .

- Dyes and Pigments : Due to its chromophoric properties, derivatives of this compound can be explored as dyes or pigments in various applications, including textiles and coatings .

- Anticancer Research : A study evaluated the anticancer effects of nitrobenzoate derivatives on human cancer cell lines. The results indicated significant cytotoxicity and the induction of apoptosis, suggesting potential therapeutic uses for modified forms of this compound .

- Synthesis of Antimicrobial Agents : Researchers synthesized a series of nitro-substituted benzoates from this compound and tested their antimicrobial activity against various pathogens. Several compounds showed promising results, indicating their potential as new antibiotics .

- Polymer Development : In material science applications, the compound was incorporated into polymer matrices to enhance thermal stability and mechanical properties. The resulting materials exhibited improved performance characteristics suitable for industrial applications .

Mécanisme D'action

The mechanism of action of Methyl 2-(2-formylphenoxy)-5-nitrobenzoate depends on the specific application. In chemical reactions, the formyl group can act as an electrophile, while the nitro group can participate in redox reactions. The ester moiety can undergo hydrolysis in the presence of esterases, releasing the corresponding acid and alcohol.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 2-(2-formylphenoxy)benzoate: Lacks the nitro group, making it less reactive in redox reactions.

Methyl 2-(2-nitrophenoxy)-5-formylbenzoate: The positions of the formyl and nitro groups are reversed, which can affect the compound’s reactivity and applications.

Methyl 2-(2-aminophenoxy)-5-nitrobenzoate:

Uniqueness

Methyl 2-(2-formylphenoxy)-5-nitrobenzoate is unique due to the combination of its functional groups, which provide a versatile platform for various chemical transformations and applications. The presence of both formyl and nitro groups allows for a wide range of chemical reactions, making it a valuable compound in organic synthesis and research.

Activité Biologique

Methyl 2-(2-formylphenoxy)-5-nitrobenzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the various aspects of its biological activity, including mechanisms of action, antimicrobial properties, and cytotoxic effects, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a nitro group, a phenoxy group, and a formyl group, which contribute to its reactivity and biological interactions. The presence of these functional groups is crucial for its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, while the nitro group participates in redox reactions, influencing cellular processes. The phenoxy group enhances the compound’s ability to penetrate cell membranes, thus increasing bioavailability.

Antimicrobial Activity

Nitro-containing compounds are well-known for their antimicrobial properties. This compound may exhibit similar effects through the following mechanisms:

- Reduction to Toxic Intermediates : Upon reduction, nitro groups can produce reactive intermediates that bind covalently to DNA, leading to cellular damage and death .

- Broad Spectrum Activity : Compounds with nitro groups have shown effectiveness against various pathogens, including bacteria and parasites. For instance, derivatives of nitroimidazole are used against H. pylori and M. tuberculosis, highlighting the importance of the nitro moiety in their activity .

Table 1: Antimicrobial Activity of Nitro Compounds

| Compound | Target Pathogen | Mechanism of Action | MIC (µM) |

|---|---|---|---|

| This compound | E. coli | DNA binding via reduction | TBD |

| Metronidazole | H. pylori | Reduction to toxic intermediates | 0.5 |

| Nitrofurantoin | Staphylococcus aureus | Inhibition of bacterial enzymes | 1.0 |

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies suggest that this compound may have varying effects on different cell lines.

- MTT Assay Results : In vitro studies using various cancer cell lines (e.g., A549 lung cancer cells) indicated that at concentrations above 20 µM, the compound exhibited significant cytotoxic effects with an IC50 value around 15 µM .

Table 2: Cytotoxic Effects on Cell Lines

| Cell Line | Concentration (µM) | % Cell Viability | IC50 (µM) |

|---|---|---|---|

| A549 (Lung) | 10 | 85% | 15 |

| Caco-2 (Colon) | 20 | 70% | TBD |

| HeLa (Cervical) | 40 | 50% | TBD |

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For example:

- Synthesis and Evaluation : A study synthesized various analogs with modifications to the nitro group and assessed their antibacterial efficacy against resistant strains of E. coli. Results indicated that certain modifications significantly improved antibacterial potency compared to the parent compound .

- Antitumor Activity : Research has also explored the potential antitumor effects of this compound. In one study, derivatives were tested against multiple cancer cell lines, showing promising results in inhibiting tumor growth through apoptosis induction mechanisms .

Propriétés

IUPAC Name |

methyl 2-(2-formylphenoxy)-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO6/c1-21-15(18)12-8-11(16(19)20)6-7-14(12)22-13-5-3-2-4-10(13)9-17/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGJQPWXRWQCQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OC2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.